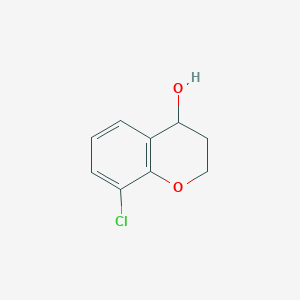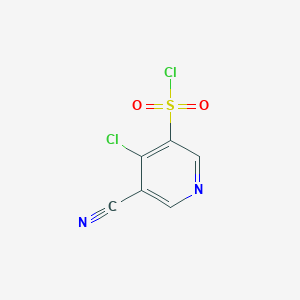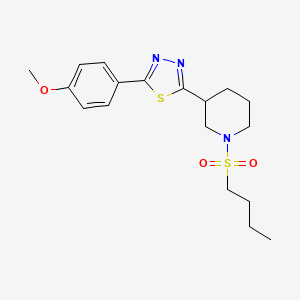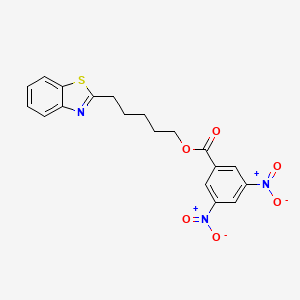
8-chloro-3,4-dihydro-2H-1-benzopyran-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-3,4-dihydro-2H-1-benzopyran-4-ol, commonly referred to as 8-chloro-DP, is a synthetic compound with a wide range of applications in the field of scientific research. 8-chloro-DP is a member of the benzopyran class of compounds, which are characterized by a benzene ring with two oxygen atoms attached to the ring. 8-chloro-DP is a colorless to slightly yellow solid with a melting point of 146-148°C. It is soluble in water, ethanol, and acetone, and is insoluble in ether, chloroform, and benzene. 8-chloro-DP is a versatile compound with a wide range of applications in the field of scientific research, including synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wirkmechanismus
The mechanism of action of 8-chloro-DP is not fully understood. However, it is believed that 8-chloro-DP binds to receptors in the central nervous system and modulates their activity. This modulation is thought to be responsible for the effects of 8-chloro-DP on the cardiovascular system, the immune system, and the endocrine system.
Biochemical and Physiological Effects
8-Chloro-DP has been found to have a variety of biochemical and physiological effects. In animal studies, 8-chloro-DP has been found to have anxiolytic, anticonvulsant, and antidepressant effects. It has also been shown to have anti-inflammatory and anti-nociceptive effects, as well as to reduce the production of pro-inflammatory cytokines. Additionally, 8-chloro-DP has been found to have neuroprotective effects, as well as to reduce the risk of developing certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
There are several advantages to using 8-chloro-DP for lab experiments. One advantage is that 8-chloro-DP is a relatively inexpensive compound to purchase and is readily available from chemical suppliers. Additionally, 8-chloro-DP is a relatively stable compound and is not prone to degradation or decomposition. However, there are some limitations to using 8-chloro-DP for lab experiments. One limitation is that 8-chloro-DP is a relatively low-potency compound and may not produce the desired results in some experiments. Additionally, 8-chloro-DP is a relatively non-specific compound and may interact with other compounds or receptors in the body, which could lead to undesired side effects.
Zukünftige Richtungen
There are several potential future directions for 8-chloro-DP research. One potential direction is to further investigate the mechanism of action of 8-chloro-DP and to develop more specific compounds that can target specific receptors or pathways. Additionally, further research could be done to investigate the effects of 8-chloro-DP on the cardiovascular system, the immune system, and the endocrine system. Additionally, further research could be done to investigate the effects of 8-chloro-DP on various types of cancer and to develop compounds that could be used to treat or prevent certain types of cancer. Finally, further research could be done to investigate the potential therapeutic uses of 8-chloro-DP and to develop compounds that could be used to treat various diseases and disorders.
Synthesemethoden
The synthesis of 8-chloro-DP begins with the reaction of 4-chloro-2-nitrobenzaldehyde and 2-methoxy-5-chlorobenzyl alcohol in aqueous sodium hydroxide. This reaction produces an intermediate product, which is then treated with anhydrous hydrochloric acid to form 8-chloro-DP. The reaction is shown below:
4-Chloro-2-nitrobenzaldehyde + 2-methoxy-5-chlorobenzyl alcohol + NaOH → Intermediate Product + HCl → 8-Chloro-DP
Wissenschaftliche Forschungsanwendungen
8-Chloro-DP has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of several biologically active compounds, such as quinoline derivatives, and has been used to study the effects of various drugs on the central nervous system. It has also been used to study the effects of various drugs on the cardiovascular system, as well as to study the pharmacokinetics and pharmacodynamics of various drugs. Additionally, 8-chloro-DP has been used to study the effects of various drugs on the immune system, as well as to study the effects of various drugs on the endocrine system.
Eigenschaften
IUPAC Name |
8-chloro-3,4-dihydro-2H-chromen-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8,11H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVZZVRDTLSVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2620523.png)

![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2620526.png)



![{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2620530.png)



![6-Tert-butyl-2-[1-(pyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2620537.png)


![2-[(6-azepan-1-ylpyridazin-3-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2620541.png)